molecular formula C28H33N3O5S2 B2469930 ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-90-5

ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2469930
CAS RN: 449782-90-5
M. Wt: 555.71
InChI Key: UBPQUJGUFJFJTN-UHFFFAOYSA-N
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Description

Ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H33N3O5S2 and its molecular weight is 555.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related heterocyclic compounds often involves innovative methodologies that can be applied across different areas of chemical research. For instance, the expedient phosphine-catalyzed [4 + 2] annulation represents a methodology for synthesizing highly functionalized tetrahydropyridines. This process exhibits complete regioselectivity and excellent yields, highlighting the utility of organic phosphine catalysts in constructing complex molecular architectures (Zhu, Lan, & Kwon, 2003).

Potential Biological Applications

Although direct applications of the specified compound in biological research are not readily identified, the study of structurally related compounds provides insight into possible areas of interest. For instance, the synthesis and discovery of highly functionalized tetrahydropyridines and pyridines as antimycobacterial agents demonstrate the potential of heterocyclic compounds in addressing infectious diseases. Compounds synthesized through four-component reactions exhibited significant activity against Mycobacterium tuberculosis, suggesting that similar compounds, including the one , could be explored for antimicrobial properties (Raju et al., 2010).

Supramolecular Aggregation

The study of supramolecular aggregation in polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, highlights the structural and functional diversity of these compounds. These studies reveal how intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions, contribute to the stabilization of crystal structures, suggesting potential applications in material science and crystal engineering (Suresh et al., 2007).

properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5S2/c1-7-36-26(33)22-21-17-27(2,3)30-28(4,5)23(21)37-25(22)29-24(32)18-13-15-20(16-14-18)38(34,35)31(6)19-11-9-8-10-12-19/h8-16,30H,7,17H2,1-6H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPQUJGUFJFJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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